molecular formula C23H23N3O B2655024 {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 945156-03-6

{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine

Cat. No. B2655024
M. Wt: 357.457
InChI Key: VLLUZZCGCKTPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine, often referred to as 4-Phenylbiphenyl-2-ylcarbonyl-piperazine or 4-PBCP, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in various fields such as medicinal chemistry, biochemistry, and pharmacology. 4-PBCP has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been explored for its synthesis and potential antimicrobial activities. In a study by Bektaş et al. (2007), novel derivatives, including those related to the compound of interest, were synthesized and screened for antimicrobial activities, revealing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Role in Curing Systems and Material Properties

Another application is in curing systems of benzoxazine with amines, as investigated by Sun et al. (2015). This study found that certain amines, including those structurally related to the compound , rapidly cure with benzoxazine monomers, providing insights into improving thermosetting resins (Sun et al., 2015).

Application in Transfection Experiments

The compound's derivatives have also been used in biological experiments such as transfection agents to deliver DNA into cell strains. A study by Padié et al. (2009) found that certain phosphorus dendrimers with amine terminal groups, related to the compound, were efficient in forming dendriplexes and exhibited low cytotoxicity (Padié et al., 2009).

Antitumor Activity Evaluation

A significant application area is in antitumor activity. Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, structurally similar to the compound of interest, and found promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. This study highlighted the potential of such compounds, related to the compound , as pH probes and for photo-induced electron transfer applications (Gan et al., 2003).

CO2 Capture

Piperazine-immobilized polymeric membranes, which are conceptually related to the compound , have been studied for CO2 capture. A study by Taniguchi et al. (2020) found that such membranes exhibit high CO2 separation performance, illustrating the potential of piperazine derivatives in environmental applications (Taniguchi et al., 2020).

properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c24-19-10-12-20(13-11-19)25-14-16-26(17-15-25)23(27)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-13H,14-17,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLUZZCGCKTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine

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